

Application Notes and Protocols: Strontium Oxide Synthesis via Strontium Oxalate Precursor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium oxalate*

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of strontium oxide (SrO) using **strontium oxalate** (SrC_2O_4) as a precursor. The oxalate precursor method is a reliable technique for producing high-purity, fine-particle strontium oxide, which has significant applications in various fields, including biomedical research and drug development. These notes detail the synthesis of the **strontium oxalate** precursor, its thermal decomposition to strontium oxide, and characterization methods. Furthermore, a protocol for utilizing the synthesized strontium oxide nanoparticles as a drug delivery vehicle is provided.

Introduction

Strontium oxide is a versatile material with applications ranging from electronics to catalysis and medicine. In the biomedical field, strontium-containing compounds are known to promote bone regeneration, making strontium oxide nanoparticles a subject of interest for orthopedic applications and as a component in drug delivery systems.^{[1][2][3]} The synthesis of strontium oxide via the thermal decomposition of a **strontium oxalate** precursor offers excellent control over the purity and particle size of the final product. This method involves the precipitation of **strontium oxalate**, followed by a controlled calcination process.

Synthesis of Strontium Oxalate Precursor

The initial step in producing high-purity strontium oxide is the synthesis of the **strontium oxalate** precursor. A common and effective method is the direct precipitation reaction between a soluble strontium salt (e.g., strontium chloride or strontium nitrate) and oxalic acid.^{[4][5]}

Experimental Protocol: Precipitation of Strontium Oxalate Monohydrate

This protocol outlines the steps for the laboratory-scale synthesis of **strontium oxalate monohydrate**.

Materials:

- Strontium chloride hexahydrate ($\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$) or Strontium nitrate ($\text{Sr}(\text{NO}_3)_2$)
- Oxalic acid dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Deionized water
- Ethanol
- Ammonium hydroxide (for pH adjustment, optional)
- Beakers
- Magnetic stirrer and stir bar
- Burette or dropping funnel
- Filtration apparatus (e.g., Büchner funnel and filter paper)
- Drying oven

Procedure:

- Prepare Reactant Solutions:

- Prepare a 0.2 M aqueous solution of the strontium salt (e.g., dissolve 5.33 g of $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ in 100 mL of deionized water).
- Prepare a 0.12 M aqueous solution of oxalic acid (e.g., dissolve 1.51 g of $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ in 100 mL of deionized water).[6]
- Precipitation:
 - Place the strontium salt solution in a beaker on a magnetic stirrer and begin stirring.
 - Slowly add the oxalic acid solution dropwise to the strontium salt solution using a burette or dropping funnel. A white precipitate of **strontium oxalate** will form immediately.[5][6]
 - For controlled morphology, maintain a constant temperature (e.g., 60°C) and stirring speed throughout the addition.[7][8]
- Aging the Precipitate:
 - After the complete addition of the oxalic acid solution, continue stirring the suspension for an additional 2-4 hours. This "aging" process allows for the growth of more uniform crystals.[6][8]
- Washing and Separation:
 - Separate the **strontium oxalate** precipitate from the solution by filtration.
 - Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts. Check for the absence of chloride ions in the filtrate using a silver nitrate solution if strontium chloride was used.[5]
 - Finally, wash the precipitate with ethanol to help prevent agglomeration during drying.[6]
- Drying:
 - Dry the washed precipitate in a drying oven at 110°C overnight or until a constant weight is achieved.[6] The resulting white powder is **strontium oxalate** monohydrate ($\text{SrC}_2\text{O}_4 \cdot \text{H}_2\text{O}$).

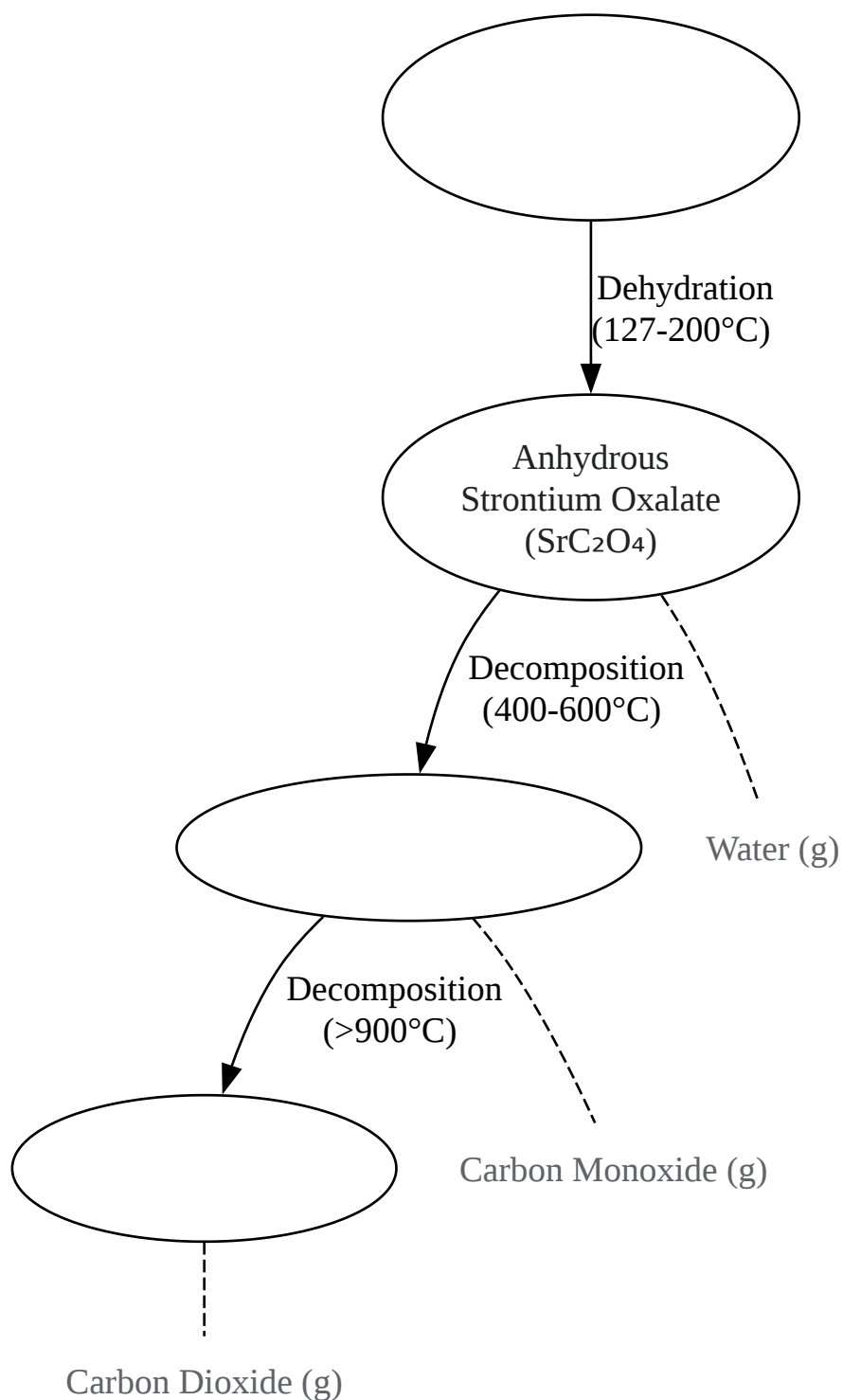
Thermal Decomposition of Strontium Oxalate to Strontium Oxide

The synthesized **strontium oxalate** is converted to strontium oxide through a controlled heating process known as calcination. The thermal decomposition of **strontium oxalate** typically occurs in three main stages: dehydration, decomposition to strontium carbonate, and finally, decomposition to strontium oxide.^{[4][9]}

Thermal Decomposition Pathway

The decomposition process can be represented by the following reactions:

- Dehydration: $\text{SrC}_2\text{O}_4 \cdot \text{H}_2\text{O}(\text{s}) \rightarrow \text{SrC}_2\text{O}_4(\text{s}) + \text{H}_2\text{O}(\text{g})$
- Decomposition to Carbonate: $\text{SrC}_2\text{O}_4(\text{s}) \rightarrow \text{SrCO}_3(\text{s}) + \text{CO}(\text{g})$
- Decomposition to Oxide: $\text{SrCO}_3(\text{s}) \rightarrow \text{SrO}(\text{s}) + \text{CO}_2(\text{g})$



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Quantitative Data from Thermal Analysis

The decomposition temperatures are dependent on the heating rate. The following table summarizes typical temperature ranges for the decomposition steps of **strontium oxalate** hydrate at different heating rates, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[\[4\]](#)[\[9\]](#)

Decomposition Step	Heating Rate (°C/min)	Temperature Range (°C)
Dehydration ($\text{SrC}_2\text{O}_4 \cdot \text{H}_2\text{O} \rightarrow \text{SrC}_2\text{O}_4$)	10	~120 - 200
20	127 - 180	
Decomposition to Carbonate ($\text{SrC}_2\text{O}_4 \rightarrow \text{SrCO}_3$)	1	~400 - 480
5	~420 - 520	
10	~440 - 550	
20	~450 - 600	
Decomposition to Oxide ($\text{SrCO}_3 \rightarrow \text{SrO}$)	10	~900 - 1100
20	~950 - 1200	

Experimental Protocol: Calcination of Strontium Oxalate

This protocol describes the conversion of the **strontium oxalate** precursor to strontium oxide. The final properties of the strontium oxide, such as particle size and surface area, are highly dependent on the calcination temperature and duration.[\[10\]](#)[\[11\]](#)

Materials and Equipment:

- Dried **strontium oxalate** powder
- Ceramic crucible
- High-temperature furnace (muffle furnace)

Procedure:

- **Sample Preparation:** Place a known amount of the dried **strontium oxalate** powder in a ceramic crucible.
- **Calcination:**
 - Place the crucible in the furnace.
 - Heat the furnace to the desired calcination temperature. For the complete conversion to strontium oxide, a temperature of at least 1100°C is recommended.[6]
 - Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition.[6]
- **Cooling:** After calcination, allow the furnace to cool down to room temperature before removing the crucible.
- **Storage:** Store the resulting strontium oxide powder in a desiccator to prevent the absorption of moisture and carbon dioxide from the atmosphere.

Influence of Calcination Temperature on SrO Properties:

Calcination Temperature (°C)	Expected Effect on Crystallite Size	Expected Effect on Surface Area	Reference for Similar Systems
800	Smaller	Higher	[10][11]
1000	Intermediate	Intermediate	[10][11]
1200	Larger	Lower	[10][11]

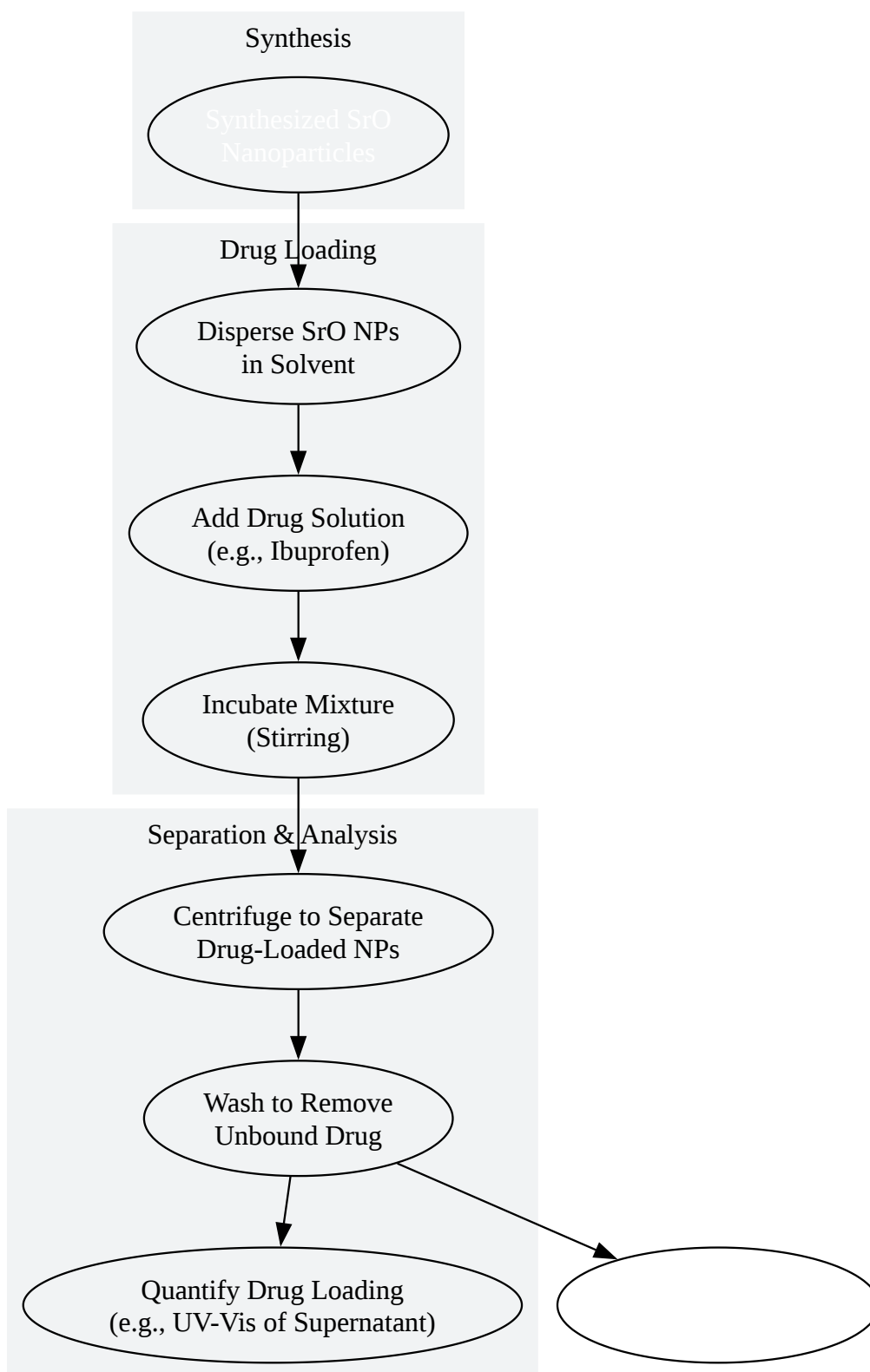
Characterization of Strontium Oxide

The synthesized strontium oxide should be characterized to confirm its phase purity, morphology, and other relevant properties.

Technique	Information Obtained
X-ray Diffraction (XRD)	Crystalline phase identification, crystallite size estimation (using Scherrer equation).[1][12]
Scanning Electron Microscopy (SEM)	Particle morphology, size, and agglomeration.[1][12]
Fourier-Transform Infrared (FTIR) Spectroscopy	Presence of characteristic Sr-O vibrational bands, absence of oxalate and carbonate peaks.[1][12]
Thermogravimetric Analysis (TGA)	Thermal stability and confirmation of complete decomposition.[4][9]
Brunauer-Emmett-Teller (BET) Analysis	Specific surface area.

Application in Drug Delivery

Strontium oxide nanoparticles can serve as carriers for therapeutic agents. Their biocompatibility and the therapeutic effect of strontium ions make them attractive for drug delivery applications, particularly for bone-related diseases.[2][3]



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Experimental Protocol: Loading of Ibuprofen onto Strontium Oxide Nanoparticles

This protocol provides a general procedure for loading a model anti-inflammatory drug, ibuprofen, onto the synthesized strontium oxide nanoparticles. This method can be adapted for other therapeutic molecules.

Materials:

- Synthesized strontium oxide nanoparticles
- Ibuprofen
- Ethanol (or another suitable solvent for the drug)
- Phosphate-buffered saline (PBS, pH 7.4)
- Centrifuge
- UV-Vis Spectrophotometer

Procedure:

- **Prepare Drug Solution:** Prepare a stock solution of ibuprofen in ethanol at a known concentration (e.g., 1 mg/mL).
- **Nanoparticle Dispersion:** Disperse a known amount of strontium oxide nanoparticles in a specific volume of ethanol.
- **Drug Loading:**
 - Add a specific volume of the ibuprofen stock solution to the nanoparticle dispersion.
 - Stir the mixture at room temperature for an extended period (e.g., 24 hours) to allow for the adsorption of the drug onto the nanoparticle surface.[\[13\]](#)[\[14\]](#)
- **Separation:**

- Centrifuge the suspension to separate the ibuprofen-loaded nanoparticles from the solution.
- Carefully collect the supernatant.
- Quantification of Drug Loading:
 - Measure the concentration of ibuprofen remaining in the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for ibuprofen (around 224 nm).^[14]
 - Calculate the amount of ibuprofen loaded onto the nanoparticles by subtracting the amount of drug in the supernatant from the initial amount of drug added.
- Washing and Drying:
 - Wash the drug-loaded nanoparticles with ethanol to remove any loosely bound drug.
 - Dry the nanoparticles under vacuum.
- Drug Release Study (Optional):
 - Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4).
 - At specific time intervals, take aliquots of the release medium, centrifuge to remove the nanoparticles, and measure the concentration of the released drug using a UV-Vis spectrophotometer.

Safety Precautions

- Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, should be followed at all times.
- Oxalic acid is toxic and corrosive. Handle with care and avoid inhalation of dust or contact with skin.
- The calcination process should be carried out in a well-ventilated area or in a furnace equipped with an exhaust system, as carbon monoxide and carbon dioxide are evolved.

- Fine powders of strontium oxide can be irritating to the respiratory system. Handle in a fume hood or wear a dust mask.

Conclusion

The use of **strontium oxalate** as a precursor is a robust and controllable method for the synthesis of strontium oxide. The protocols provided herein offer a detailed guide for researchers to produce and characterize strontium oxide and to explore its potential in applications such as drug delivery. The ability to tune the properties of the final strontium oxide product through the control of synthesis and calcination parameters makes this a valuable technique for materials and biomedical research.

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- To cite this document: BenchChem. [Application Notes and Protocols: Strontium Oxide Synthesis via Strontium Oxalate Precursor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213420#using-strontium-oxalate-as-a-precursor-for-strontium-oxide]

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